N'-CYCLOHEPTYL-N-(4-METHYLPHENYL)ETHANEDIAMIDE
Description
N'-Cycloheptyl-N-(4-methylphenyl)ethanediamide is a synthetic ethanediamide derivative characterized by a central ethanediamide backbone (NH–CO–CH₂–CO–NH) substituted with a cycloheptyl group and a 4-methylphenyl moiety. The cycloheptyl group introduces conformational flexibility and increased lipophilicity compared to smaller cyclic substituents, while the 4-methylphenyl group may enhance aromatic interactions in crystal packing or binding interactions in biological systems.
Properties
IUPAC Name |
N-cycloheptyl-N'-(4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-8-10-14(11-9-12)18-16(20)15(19)17-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIHFYAKGMKFGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cycloheptyl-N-(4-methylphenyl)ethanediamide typically involves the reaction of cycloheptylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of N’-Cycloheptyl-N-(4-methylphenyl)ethanediamide may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-Cycloheptyl-N-(4-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ethanediamides.
Scientific Research Applications
N’-Cycloheptyl-N-(4-methylphenyl)ethanediamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-Cycloheptyl-N-(4-methylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The cycloheptyl group in the target compound may hinder crystallization compared to smaller substituents (e.g., phenyl or halophenyl), as seen in imidazole derivatives where bulky groups reduce symmetry .
Physicochemical Properties
While direct data on This compound is scarce, inferences can be drawn from analogs:
Table 2: Hypothetical Physicochemical Properties
Analysis :
- Melting Point : The cycloheptyl group’s bulkiness likely reduces melting points compared to rigid phthalimides.
- Crystal Packing : Imidazole analogs rely on weak C–H⋯N/X hydrogen bonds and π–π interactions . For the target compound, similar weak interactions may occur, but steric hindrance from cycloheptyl could disrupt ordered packing.
Polymer Science:
Phthalimide derivatives like 3-chloro-N-phenyl-phthalimide are key monomers for heat-resistant polyimides . While the ethanediamide core is less commonly used in polymers, its flexibility could enable novel copolymers if combined with rigid monomers.
Pharmacological Potential:
The pyridazinone derivative 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one shows anti-inflammatory activity (IC₅₀: 11.6 μM) , suggesting that the 4-methylphenyl group may enhance bioactivity.
Biological Activity
N'-Cycloheptyl-N-(4-methylphenyl)ethanediamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a cycloheptyl group and a 4-methylphenyl moiety. This structural configuration may influence its interaction with biological targets.
The compound has been investigated for its interaction with various biological systems. It primarily acts as a modulator of specific receptors, notably the MRGPRX2 receptor, which is implicated in pain and inflammatory responses. The modulation of this receptor suggests potential applications in treating conditions such as:
- Pain Disorders
- Inflammatory Diseases
- Autoimmune Conditions
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity. The compound has been shown to inhibit certain enzymes that are critical in inflammatory pathways. For instance, studies have indicated that it can effectively inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
Table 1: Inhibition Potency of this compound
Case Studies
- Pain Management : A study published in Journal of Pain Research explored the use of this compound in managing chronic pain models in rodents. The results indicated a significant reduction in pain scores compared to control groups, suggesting its potential as an analgesic agent.
- Inflammatory Response : Research conducted on inflammatory bowel disease models demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its role in modulating immune responses.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest:
- Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.
- Metabolism : Primarily metabolized in the liver with multiple pathways identified.
- Excretion : Excreted mainly via urine.
Toxicological evaluations indicate a favorable safety profile at therapeutic doses, although further studies are required to assess long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
